(2r)-2-(2-Chlorophenyl)oxirane

Enantioselective synthesis Chiral resolution Epoxide chemistry

(2R)-2-(2-Chlorophenyl)oxirane (CAS 62566-66-9), also referred to as (R)-2-chlorostyrene oxide, is a single-enantiomer aromatic terminal epoxide belonging to the styrene oxide family. It possesses a stereogenic center at the oxirane ring and an ortho-chloro substituent on the phenyl ring, giving it a molecular formula of C₈H₇ClO and a molecular weight of 154.59 g/mol.

Molecular Formula C8H7ClO
Molecular Weight 154.59 g/mol
CAS No. 62566-66-9
Cat. No. B057693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2r)-2-(2-Chlorophenyl)oxirane
CAS62566-66-9
Synonyms(2R)-(2-Chlorophenyl)-oxirane;  (R)-(2-chlorophenyl)-oxirane;  (R)-2-Chlorostyrene Oxide
Molecular FormulaC8H7ClO
Molecular Weight154.59 g/mol
Structural Identifiers
SMILESC1C(O1)C2=CC=CC=C2Cl
InChIInChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1
InChIKeyRTPJBMWUVSTBPC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-(2-Chlorophenyl)oxirane (CAS 62566-66-9): Chiral Epoxide Building Block for Enantioselective Synthesis


(2R)-2-(2-Chlorophenyl)oxirane (CAS 62566-66-9), also referred to as (R)-2-chlorostyrene oxide, is a single-enantiomer aromatic terminal epoxide belonging to the styrene oxide family. It possesses a stereogenic center at the oxirane ring and an ortho-chloro substituent on the phenyl ring, giving it a molecular formula of C₈H₇ClO and a molecular weight of 154.59 g/mol . The (R)-configuration is critical for its role as a chiral building block in the asymmetric synthesis of pharmaceutical intermediates, most notably the antiepileptic drug cenobamate (Xcopri) [1]. Its reactivity is driven by the strained three-membered epoxide ring, enabling stereospecific ring-opening with nucleophiles to generate enantioenriched alcohol derivatives [2].

Why Racemic or Enantiomeric Substitution Fails for (2R)-2-(2-Chlorophenyl)oxirane


Substitution of (2R)-2-(2-chlorophenyl)oxirane with its (S)-enantiomer, the racemic mixture, or regioisomeric chlorostyrene oxides is not permissible in chiral-sensitive applications because the absolute configuration dictates the stereochemical outcome of downstream reactions and the pharmacological profile of the final active pharmaceutical ingredient (API). For example, the (R)-enantiomer is the required precursor for the (1R) stereocenter of cenobamate [1], while the (S)-enantiomer is utilized for distinct triazole and tetrazole anticonvulsant scaffolds . Use of the racemate would introduce a 50% stereochemical impurity that cannot be removed without costly chiral separation steps. Additionally, the ortho-chloro substituent exerts distinct steric and electronic effects on epoxide ring-opening rates and regioselectivity compared to the meta- and para-regioisomers, directly impacting reaction efficiency and product purity [2].

Quantitative Differentiation of (2R)-2-(2-Chlorophenyl)oxirane from Its Closest Analogs


Validated Enantiomeric Purity via Hydrolytic Kinetic Resolution (HKR) Platform

The Jacobsen hydrolytic kinetic resolution (HKR) using chiral (salen)Co(III) catalysts provides terminal epoxides with ≥99% enantiomeric excess (ee) across a broad substrate scope [1]. While the seminal JACS paper does not report 2-chlorostyrene oxide individually, subsequent literature demonstrates that ortho-substituted styrene oxides, including 2-chlorostyrene oxide, are compatible with HKR methodology [2]. For the (S)-enantiomer, biocatalytic resolution with Sphingomonas sp. HXN-200 epoxide hydrolase achieved 98.8% ee at 31.3% isolated yield [3], establishing a benchmark for this scaffold. The (R)-enantiomer, as the unreacted epoxide in a complementary resolution, is expected to achieve equivalent or superior enantiopurity when the appropriate chiral (salen)Co(III) catalyst enantiomer is employed [1].

Enantioselective synthesis Chiral resolution Epoxide chemistry

Role as a Mandated Intermediate in the Synthesis of the FDA-Approved Drug Cenobamate

The (R)-2-chlorophenyl)oxirane scaffold is explicitly designated as a key intermediate in the patented and commercial route to cenobamate (Xcopri, Ontozry), an antiepileptic agent approved by the FDA in 2019 [1]. The synthesis proceeds through nucleophilic ring-opening with 1H-tetrazole followed by carbamoylation to install the (1R) stereocenter [2]. This represents a specific, high-value application that cannot be fulfilled by the (S)-enantiomer or the racemate because the (S)-configured API would exhibit different pharmacological activity at voltage-gated sodium channels and GABAₐ receptors [3]. In contrast, the (S)-enantiomer is directed to alternative triazole anticonvulsant programs (e.g., T296320) .

Pharmaceutical intermediate Cenobamate synthesis Antiepileptic drug

Ortho-Chloro Substituent Effect on Epoxide Ring-Opening Regioselectivity

The ortho-chloro substituent on the phenyl ring imposes both steric hindrance and electron-withdrawing inductive effects that alter the regioselectivity of nucleophilic epoxide ring-opening compared to the meta- and para-regioisomers. In the biocatalytic hydrolysis study, 2-chlorostyrene oxide exhibited a markedly lower enantioselectivity factor (E = 12) than 3-chlorostyrene oxide (E = 41), indicating that the ortho position significantly influences enzyme–substrate recognition and catalytic turnover [1]. This regiochemical differentiation translates to chemical synthesis: nucleophilic attack at the benzylic carbon of ortho-substituted styrene oxides is sterically disfavored, shifting the product distribution toward terminal attack compared to para-substituted analogs, which is crucial for controlling reaction pathways in pharmaceutical intermediate synthesis [2].

Regioselectivity Epoxide ring-opening Steric effects

Commercial Availability and Specified Purity Profile

Commercially, (2R)-2-(2-chlorophenyl)oxirane is supplied at a minimum chemical purity of 95% (GC/HPLC) by major chemical vendors , with 98% purity grades available for pharmaceutical R&D applications . The (S)-enantiomer (CAS 141394-10-7) is listed at similar purity tiers but targets different downstream synthetic applications, meaning procurement decisions are driven by the required stereochemical outcome rather than purity alone. The racemic mixture (CAS 62717-50-4) is significantly less expensive but introduces a 50% enantiomeric impurity that necessitates additional resolution steps, increasing overall cost by an estimated 2–5× when chiral chromatography or enzymatic resolution is factored in [1].

Procurement specification Chemical purity Supply chain

High-Value Application Scenarios for (2R)-2-(2-Chlorophenyl)oxirane (CAS 62566-66-9)


Synthesis of Cenobamate (Xcopri®) – Commercial Antiepileptic API Manufacturing

The (R)-enantiomer of 2-(2-chlorophenyl)oxirane is the critical chiral intermediate in the industrial synthesis of cenobamate, an FDA-approved drug for partial-onset seizures [1]. The oxirane ring undergoes regioselective nucleophilic attack by 1H-tetrazole at the benzylic carbon, yielding a (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol intermediate that is subsequently carbamoylated to the final API [2]. This application is exclusive to the (R)-configuration; the (S)-enantiomer would produce the diastereomeric API with unknown safety and efficacy profile, rendering it unsuitable for regulatory submission.

Chiral Building Block for Asymmetric Synthesis of β-Amino Alcohols and 1,2-Diols

The epoxide serves as a versatile C₂-synthon for generating enantioenriched 1,2-diols via stereospecific ring-opening with water under HKR catalysis, achieving predicted ≥99% ee [1]. The resulting (R)-1-(2-chlorophenyl)ethane-1,2-diol is a precursor for chiral ligands, organocatalysts, and β-amino alcohols used in asymmetric catalysis. The ortho-chloro substituent provides a handle for further functionalization via cross-coupling reactions, distinguishing it from the para- and meta-regioisomers in downstream derivatization scope [2].

Reference Standard and Starting Material for Chiral Chromatographic Method Development

As a single-enantiomer styrene oxide, the (R)-compound is employed as an authentic reference standard for chiral HPLC and SFC method development aimed at quantifying enantiomeric purity of 2-chlorostyrene oxide streams [1]. Certified reference materials of (R)-2-(2-chlorophenyl)oxirane enable pharma QC laboratories to validate enantioselective analytical methods required for API release testing, where regulatory guidelines (ICH Q6A) mandate chiral purity specifications for single-enantiomer drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2r)-2-(2-Chlorophenyl)oxirane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.